2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
Description
2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride is a pyrrolopyridine-based compound featuring a methyl substituent at the 5-position of the heteroaromatic core and an ethylamine side chain at the 3-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research. Pyrrolopyridines are privileged scaffolds in drug discovery due to their ability to mimic purine motifs, enabling interactions with enzymes and receptors involved in signaling pathways .
Properties
IUPAC Name |
2-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-4-9-8(2-3-11)6-13-10(9)12-5-7;;/h4-6H,2-3,11H2,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZMSQHJGKFWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2CCN)N=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089258-43-3 | |
| Record name | 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-bromo-5-iodopyridine, which undergoes a base-mediated conversion to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.
Attachment of the Ethan-1-amine Group: This step involves the reaction of the pyrrolo[2,3-b]pyridine derivative with an appropriate amine, such as ethylamine, under suitable conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for the development of anti-cancer drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride with structurally related compounds, focusing on substituent effects, physicochemical properties, and research findings.
Structural and Physicochemical Comparison
Biological Activity
2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C9H13Cl2N
- Molecular Weight : 234.13 g/mol
- CAS Number : 1909324-63-5
Research indicates that this compound acts as an inhibitor of SGK-1 kinase, which is involved in various cellular processes including cell survival and proliferation. The inhibition of SGK-1 has implications for the treatment of diseases such as cancer and metabolic disorders .
Antiproliferative Effects
A series of studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the structure have retained or enhanced activity against HeLa cells, indicating their potential as anticancer agents .
Antitumor Activity
In a study focused on pyrazole derivatives, it was found that certain compounds exhibited strong inhibitory effects on BRAF(V600E), EGFR, and other kinases related to tumor growth. Although this specific compound's direct antitumor activity remains under investigation, its structural similarities suggest potential efficacy in similar pathways .
Anti-inflammatory Properties
Research also highlights the anti-inflammatory effects associated with pyrrolo derivatives. These compounds may modulate inflammatory responses by inhibiting specific signaling pathways, making them candidates for treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiproliferative | Significant inhibition in HeLa cells | |
| Antitumor | Inhibition of key kinases (BRAF, EGFR) | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
- HeLa Cell Line Study :
- Kinase Inhibition Study :
- Inflammation Model :
Q & A
Basic: What are the recommended methodologies for synthesizing 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride with high purity?
Answer:
Synthesis optimization requires systematic variation of reaction parameters:
- Catalyst selection : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency, as seen in analogous pyrrolo-pyridine syntheses .
- Solvent optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates.
- Purification : Use reverse-phase HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt. Confirm purity via HPLC (>98%) and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
- Yield improvement : Monitor reaction progress via TLC and adjust stoichiometry of amine precursors to minimize side products.
Basic: What safety protocols should be prioritized during laboratory handling of this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .
- Ventilation : Conduct all manipulations in a fume hood to avoid inhalation of dust or vapors.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Decontaminate surfaces with ethanol/water mixtures .
- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation.
Advanced: How can researchers design experiments to evaluate the environmental fate of this compound?
Answer:
Adopt a tiered approach inspired by environmental chemistry frameworks :
Partitioning studies :
- Measure octanol-water partition coefficients (log Kow) to assess hydrophobicity.
- Conduct soil adsorption experiments using batch equilibrium methods.
Degradation assays :
- Perform hydrolysis studies at varying pH (3–9) and temperatures (20–50°C).
- Test biodegradability via OECD 301D (Closed Bottle Test) with activated sludge.
Ecotoxicology :
- Use Daphnia magna or Vibrio fischeri models to determine EC₅₀ values.
- Analyze bioaccumulation potential in Danio rerio (zebrafish) embryos.
Advanced: How can contradictory data on this compound’s biological activity be resolved?
Answer:
Address discrepancies through:
- Assay standardization :
- Validate cell lines (e.g., HEK293 vs. HeLa) and ensure consistent passage numbers.
- Control for serum batch variations in cell culture media.
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to identify structure-activity relationships (SAR) .
- Dose-response refinement : Use Hill slope analysis to distinguish partial agonists from antagonists.
- Orthogonal assays : Confirm receptor binding via SPR (surface plasmon resonance) alongside functional cAMP assays.
Advanced: What experimental strategies mitigate challenges in characterizing this compound’s solid-state properties?
Answer:
- Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., acetone, acetonitrile) to identify stable crystalline forms.
- Thermal analysis : Perform DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) to assess melting points and hydrate formation.
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding conformations .
- Stability testing : Store samples under ICH Q1A(R2) conditions (25°C/60% RH, 40°C/75% RH) for 6 months to monitor degradation.
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- NMR spectroscopy : Analyze ¹H (δ 7.8–8.2 ppm for pyrrolo-pyridine protons) and ¹³C (δ 150–160 ppm for aromatic carbons) shifts .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS and isotopic pattern alignment.
- IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and hydrochloride counterion peaks (~2400 cm⁻¹).
- Elemental analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.
Advanced: How can researchers investigate this compound’s metabolic stability in preclinical models?
Answer:
- In vitro assays :
- Use liver microsomes (human/rat) with NADPH cofactor to measure intrinsic clearance (CLint).
- Identify metabolites via LC-MS/MS with fragmentation patterns.
- In vivo studies : Administer IV/PO doses in rodents and collect plasma/bile samples at timed intervals. Calculate bioavailability (F) and half-life (t½).
- CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
